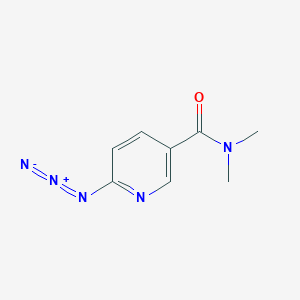

6-azido-N,N-dimethylnicotinamide

説明

特性

分子式 |

C8H9N5O |

|---|---|

分子量 |

191.19 g/mol |

IUPAC名 |

6-azido-N,N-dimethylpyridine-3-carboxamide |

InChI |

InChI=1S/C8H9N5O/c1-13(2)8(14)6-3-4-7(10-5-6)11-12-9/h3-5H,1-2H3 |

InChIキー |

UFYIKAKKMPJZGO-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(=O)C1=CN=C(C=C1)N=[N+]=[N-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Nicotinamide (C₆H₆N₂O)

- Structure : Lacks the 6-azido and N,N-dimethyl groups.

- Properties : Higher water solubility due to the absence of lipophilic substituents. Functions as a precursor for NAD⁺/NADH coenzymes.

- Applications : Primarily used in metabolic studies and as a dietary supplement.

- Key Difference: 6-Azido-N,N-dimethylnicotinamide’s azide group enables bioorthogonal chemistry, which nicotinamide cannot support .

N,N-Dimethylacetamide (DMAC, C₄H₉NO)

- Structure : Contains a dimethylamide group but lacks the pyridine ring and azide.

- Properties : High polarity and miscibility with organic solvents; used as an industrial solvent.

- Toxicity : DMAC is associated with hepatotoxicity, whereas this compound’s toxicity profile remains understudied .

- Key Difference : The azide and aromatic ring in this compound confer photoreactivity and targeting capabilities absent in DMAC.

6-Azidonicotinamide

- Structure : Similar to this compound but lacks the dimethylamide group.

- Reactivity : Both compounds participate in click chemistry, but the dimethyl group in this compound may stabilize the amide bond against hydrolysis.

- Lipophilicity : LogP values (predicted via QSPR models) are higher for the dimethylated derivative, suggesting enhanced cellular uptake .

Data Table: Comparative Properties of Selected Compounds

| Property | This compound | Nicotinamide | N,N-Dimethylacetamide (DMAC) |

|---|---|---|---|

| Molecular Formula | C₉H₁₀N₆O | C₆H₆N₂O | C₄H₉NO |

| Molecular Weight (g/mol) | 230.21 | 122.13 | 87.12 |

| Key Functional Groups | Azide, dimethylamide, pyridine | Amide, pyridine | Dimethylamide |

| Solubility | Moderate in polar solvents | High in water | Miscible with most organics |

| Primary Applications | Bioconjugation, photoaffinity labeling | Metabolic cofactor | Industrial solvent |

| Reactivity | Click chemistry, UV-sensitive | None | Solvent, non-reactive |

| Toxicity | Not fully characterized | Low | High (hepatotoxic) |

準備方法

Nucleophilic Aromatic Substitution of 6-Chloro-N,N-Dimethylnicotinamide

The most direct route involves substituting a chlorine atom at the 6-position of N,N-dimethylnicotinamide with an azide group. This method parallels the synthesis of methyl 4-azido-2-chloronicotinate, where sodium azide in dimethylformamide (DMF) at 50°C achieves a 73% yield.

Procedure :

-

Substrate Preparation : 6-Chloro-N,N-dimethylnicotinamide is synthesized via amidation of 6-chloronicotinic acid. For example, 2,4-dichloronicotinic acid is esterified (methyl ester) and subsequently amidated using dimethylamine under basic conditions.

-

Azidation : The chloride at the 6-position undergoes SNAr with NaN₃ in DMF at 50–60°C for 2–4 hours. Polar aprotic solvents like DMF facilitate the reaction by stabilizing the transition state.

Optimization Insights :

-

Temperature : Elevated temperatures (50–60°C) improve reaction rates without promoting side reactions.

-

Solvent Choice : DMF outperforms HMPA in safety and cost, though HMPA may enhance reactivity in stubborn cases.

-

Stoichiometry : A 2:1 molar ratio of NaN₃ to substrate ensures complete conversion, as excess azide mitigates steric hindrance from the dimethylamide group.

Alternative Pathway: Nitro-to-Azide Conversion

While less common, nitro groups can be displaced by azides under forcing conditions. This method, demonstrated in naphthalene systems, involves treating 6-nitro-N,N-dimethylnicotinamide with NaN₃ in hexamethylphosphoramide (HMPA) at 40°C.

Challenges :

-

Reactivity : Nitro groups are poorer leaving groups than halides, necessitating higher temperatures or prolonged reaction times.

-

Safety : HMPA is carcinogenic, requiring strict containment measures.

Yield : ~60% (based on naphthalene analogs).

Reaction Optimization and Mechanistic Considerations

Solvent and Base Effects

The choice of solvent critically influences reaction efficiency:

| Solvent | Dielectric Constant | Reaction Rate | Safety Profile |

|---|---|---|---|

| DMF | 36.7 | High | Moderate |

| HMPA | 29.6 | Very High | Poor |

| Acetonitrile | 37.5 | Low | Good |

DMF strikes a balance between reactivity and safety, whereas HMPA’s superior solvation power comes with health risks.

Base Additives : Cs₂CO₃ or K₂CO₃ (2 equiv) can enhance azide nucleophilicity, though their necessity depends on the substrate’s activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-azido-N,N-dimethylnicotinamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of nicotinamide derivatives often involves nucleophilic substitution or azide-alkyne "click chemistry." For 6-azido analogs, diazotransfer reactions using reagents like imidazole-1-sulfonyl azide or NaN₃ with Cu(I) catalysts are common. Optimization includes adjusting reaction time (12–24 hrs), temperature (0–25°C), and solvent polarity (e.g., DMF or THF) to minimize side reactions. Monitoring intermediates via TLC or HPLC ensures reaction progress .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and azide integration.

- FT-IR to verify the azide peak (~2100 cm⁻¹).

- HPLC-MS for purity assessment and molecular ion detection.

- Differential Thermal Analysis (DTA) to study thermal stability and decomposition thresholds (e.g., exothermic peaks at 200–400°C) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and gloveboxes to avoid inhalation/contact.

- Wear nitrile gloves , lab coats , and goggles .

- Store in cool, dry conditions (<6°C) in sealed containers to prevent moisture-induced decomposition.

- Follow spill protocols: neutralize with damp sand, avoid ignition sources, and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data regarding the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies using HPLC to track degradation products (e.g., nitriles or amines) under acidic (pH 2–4), neutral, and alkaline (pH 8–10) conditions at 25–60°C.

- Apply Arrhenius kinetics to model degradation rates and identify critical thresholds.

- Cross-validate with LC-MS/MS to confirm degradation pathways (e.g., C–N bond cleavage in the azido group) .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound in biological systems?

- Methodological Answer :

- Use isotopic labeling (e.g., ¹⁵N-azide) to trace metabolic products in in vitro models (e.g., liver microsomes).

- Perform molecular docking to assess interactions with enzymes like cytochrome P450, which may mediate azide reduction.

- Compare with structurally similar compounds (e.g., 6-aminonicotinamide) to identify substituent-specific bioactivity trends .

Q. How does the introduction of an azido group influence the thermodynamic properties of N,N-dimethylnicotinamide derivatives?

- Methodological Answer :

- Measure vapor pressure and enthalpy of sublimation using thermogravimetric analysis (TGA) to assess volatility.

- Compare hydrogen-bonding capacity with non-azidated analogs via solvent polarity studies (e.g., ΔG in DMSO vs. water).

- Use DFT calculations to model electronic effects (e.g., azide’s electron-withdrawing impact on the pyridine ring) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。